

Application Note: Quantitative Analysis of Intracellular Carbovir Triphosphate by LC-MS/MS

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Compound of Interest

Compound Name: Abacavir

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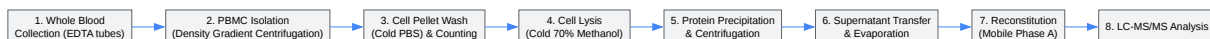
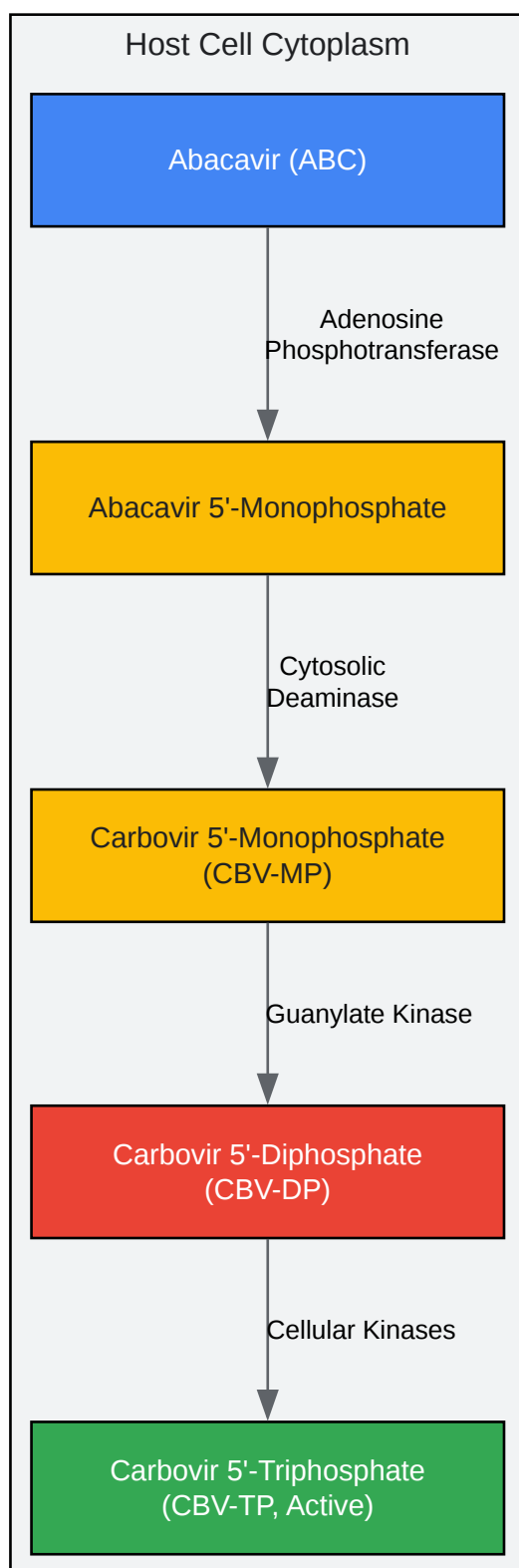
Introduction

Abacavir (ABC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination antiretroviral therapy for the treatment of HIV infection.[1] As a prodrug, **abacavir** requires intracellular phosphorylation to its active metabolite, carbovir 5'-triphosphate (CBV-TP), to exert its antiviral effect.[2][3][4] CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase and terminates viral DNA chain elongation upon incorporation.[2][3] Therefore, quantifying the intracellular concentrations of CBV-TP is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, helping to understand drug efficacy, dose-response relationships, and potential drug-drug interactions.[4][5]

This application note provides a detailed protocol for the extraction and quantification of CBV-TP from peripheral blood mononuclear cells (PBMCs) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be sensitive, specific, and reproducible for clinical and research applications.

Biological Pathway: Intracellular Activation of Abacavir

Abacavir is metabolized within the host cell through a series of enzymatic steps to form the pharmacologically active CBV-TP.[2][6] The process begins with phosphorylation to **abacavir** 5'-monophosphate, followed by deamination to carbovir 5'-monophosphate. Subsequent phosphorylations yield carbovir 5'-diphosphate and finally the active carbovir 5'-triphosphate.[3][6]



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